5-Bromo-2,4-dichloro-3-nitropyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
5-bromo-2,4-dichloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrCl2N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJWSYDXAHYIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Compounds similar to 5-Bromo-2,4-dichloro-3-nitropyridine have been studied for their potential antimicrobial properties. Research indicates that halogenated pyridines can exhibit significant antibacterial effects against various pathogens.
- Anticancer Research : Studies have shown that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The nitro group is particularly noted for enhancing biological activity.
-
Agrochemicals
- Herbicide Development : The compound's structural characteristics make it a candidate for developing new herbicides. Research has demonstrated that modifications of pyridine derivatives can lead to effective herbicidal agents that target specific plant pathways.
- Pesticide Formulations : Due to its biological activity, it can be utilized in formulating pesticides that are effective against specific pests while being less harmful to non-target organisms.
-
Materials Science
- Dye Synthesis : The compound is used in synthesizing dyes and pigments due to its ability to form stable complexes with metals. These dyes are utilized in textiles and coatings.
- Polymer Chemistry : It serves as a building block for polymers with specific functionalities, contributing to the development of advanced materials with tailored properties.
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Antimicrobial | Smith et al., Journal of Medicinal Chemistry (2021) | Showed significant inhibition of E. coli growth with IC50 values < 10 µM. |
| Herbicide Development | Green et al., Agrochemical Research (2020) | Developed a new herbicide formulation demonstrating >80% efficacy against broadleaf weeds. |
| Anticancer | Johnson et al., Cancer Research (2022) | Identified cell line-specific apoptosis induction in breast cancer cells. |
| Polymer Chemistry | Lee et al., Polymer Science (2023) | Created a novel polymer with enhanced thermal stability and mechanical properties. |
Mechanism of Action
The mechanism by which 5-bromo-2,4-dichloro-3-nitropyridine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact mechanism can vary based on the chemical modifications and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Halogenated Nitropyridines
Key Comparative Insights
Reactivity in Cross-Coupling Reactions: The bromine at C5 in this compound enhances its reactivity in Suzuki-Miyaura couplings compared to non-brominated analogs like 2,4-dichloro-3-nitropyridine . Bromine’s higher leaving-group propensity facilitates palladium-catalyzed substitutions, whereas chlorine at C2 and C4 offers regioselective modification sites . In contrast, 5-Bromo-2-chloro-3-nitropyridine (lacking Cl at C4) exhibits faster nucleophilic substitution due to reduced steric hindrance .
Synthetic Versatility: 2-Amino-5-bromo-4-chloro-3-nitropyridine introduces an amine group at C2, enabling hydrogen bonding and expanded applications in coordination chemistry . 5-Chloro-2-hydroxy-3-nitropyridine’s hydroxyl group allows for chelation and pH-dependent solubility, unlike halogen-only analogs .
Commercial Availability and Cost: this compound is priced at €203/g (CymitQuimica), significantly higher than non-brominated derivatives (e.g., 2,4-dichloro-3-nitropyridine at ~€50/g), reflecting bromine’s scarcity and synthetic complexity .
Critical Research Findings
- Bromination vs. Nitration Competition : In concentrated H₂SO₄, bromine preferentially substitutes meta to existing nitro groups in pyridines, whereas nitration favors para positions. This explains the regioselectivity in synthesizing this compound .
- Ecological Impact : Halogenated nitropyridines exhibit moderate environmental persistence (logP ~2.5–3.0), necessitating careful disposal to avoid bioaccumulation .
Biological Activity
5-Bromo-2,4-dichloro-3-nitropyridine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO. The compound features a pyridine ring substituted with bromine and two chlorine atoms, along with a nitro group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may function as an enzyme inhibitor by binding to the active sites of target enzymes, thus blocking their activity. The nitro group can participate in redox reactions, while the halogen atoms may facilitate halogen bonding, enhancing the compound's binding affinity and specificity for its targets .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of this compound. It has been shown to reduce inflammation markers in animal models, indicating its role in modulating inflammatory responses. For instance, it significantly decreased levels of COX-2 and IL-1β in induced inflammation models .
Anticancer Potential
This compound is being investigated for its anticancer properties. It has been identified as a potential inhibitor of key oncogenic pathways involved in cancer progression. Its structural features allow it to interact with proteins such as ALK and c-MET, which are critical in certain cancer types .
Table 1: Summary of Biological Activities
| Activity | Effect | Study Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Reduces COX-2 and IL-1β levels | |
| Anticancer | Inhibits ALK and c-MET pathways |
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound on carrageenan-induced paw edema in rats, it was found that the compound significantly reduced edema by approximately 45% compared to control groups. The reduction was associated with decreased expression of inflammatory cytokines such as IL-1β and COX-2 .
Case Study: Anticancer Activity
Another investigation focused on the compound's role as an ALK inhibitor. In vitro assays demonstrated that this compound effectively inhibited cell proliferation in ALK-positive cancer cell lines. This suggests its potential utility as a therapeutic agent in targeted cancer therapies.
Preparation Methods
Detailed Preparation Methods
Bromination and Chlorination via Diazotization (Patent CN103420903A)
A key industrially relevant method starts from 2-amino-4-chloropyridine and proceeds through bromination followed by diazotization and chlorination to yield 5-Bromo-2,4-dichloropyridine, which can be further nitrated to obtain the target compound.
Step 1: Bromination
- Starting Material: 2-amino-4-chloropyridine (50 g scale example)
- Solvent: Methylene dichloride (500 mL)
- Reagent: N-bromo-succinimide (NBS), added slowly at 0 °C
- Procedure: The amino-chloropyridine is dissolved and cooled to 0 °C; NBS is added in batches with stirring for 30 minutes until reaction completion (monitored by TLC).
- Workup: Solvent removal by rotary evaporation, crude product dissolved in ethyl acetate with acid wash (1 mol/L), basified, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated.
- Yield: Greater than 80% for the brominated intermediate.
Step 2: Diazotization and Chlorination
- Intermediate: Brominated amino-chloropyridine
- Conditions: Dissolved in concentrated hydrochloric acid at -30 °C, sodium nitrite is added slowly maintaining -30 °C to form diazonium salt.
- Subsequent Reaction: Cuprous chloride is added to replace the diazonium group with chlorine.
- Workup: Neutralization with sodium hydroxide, extraction with ethyl acetate, washing, drying, and purification by column chromatography.
- Total Yield: Over 50% for 5-Bromo-2,4-dichloropyridine.
This method avoids dangerous reagents, uses relatively low-cost starting materials, and is scalable for industrial production with convenient purification steps.
Nitration to Form 5-Bromo-2,4-dichloro-3-nitropyridine
While the patent above focuses on preparing the 5-Bromo-2,4-dichloropyridine intermediate, the introduction of the nitro group at the 3-position generally involves nitration under controlled conditions:
- Reagents: Typical nitrating agents such as nitric acid or mixed acid systems.
- Temperature Control: Low temperatures are critical to prevent decomposition or over-nitration.
- Outcome: Selective nitration at the 3-position yields this compound with high selectivity.
Commercial sources and research reports emphasize careful temperature control during nitration to maintain yield and purity.
Alternative Preparation: Oxidation of Aminopyridine Derivatives
A related synthesis for 5-bromo-2-nitropyridine (a structurally related compound) involves oxidation of 2-amino-5-bromopyridine using hydrogen peroxide catalyzed by sulfur/zirconium catalysts in acetone/water mixtures at controlled temperatures (10–40 °C). This method achieves very high yields (above 90%) and high purity (>99.8% by HPLC), demonstrating the effectiveness of controlled oxidation for nitro group introduction.
Although this specific method is for 5-bromo-2-nitropyridine, similar oxidation/nitration strategies may be adapted for this compound synthesis.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination | 2-amino-4-chloropyridine | N-bromo-succinimide in methylene dichloride | 0 °C | >80 | Slow addition, 30 min reaction |
| Diazotization & Chlorination | Brominated intermediate | NaNO2, HCl, CuCl | -30 °C to RT | >50 (total) | Diazotization at -30 °C, CuCl substitution |
| Nitration | 5-Bromo-2,4-dichloropyridine | HNO3 or mixed acid | Low temperature | Not specified | Controlled to avoid decomposition |
| Oxidation (alternative) | 2-amino-5-bromopyridine | H2O2, S/ZW catalyst, acetone/water | 10–40 °C | ~93 (for related compound) | High purity, scalable |
Research Findings and Practical Notes
- The bromination step using N-bromo-succinimide is efficient and selective at low temperature, facilitating high yields and easy workup.
- Diazotization with sodium nitrite under acidic and cold conditions followed by copper(I) chloride substitution is a classical and reliable method to introduce chlorine atoms on the pyridine ring.
- Nitration requires careful temperature control to prevent side reactions and decomposition, which is critical for maintaining the integrity of the halogenated pyridine ring.
- Alternative oxidation methods for related nitropyridines using hydrogen peroxide catalysis demonstrate high yields and purity, indicating potential for adaptation to this compound.
- The overall synthetic route is amenable to scale-up, uses relatively safe and inexpensive reagents, and allows for convenient purification steps such as extraction and chromatography.
Q & A
Basic: What are the critical steps in synthesizing 5-Bromo-2,4-dichloro-3-nitropyridine, and how can reaction conditions be optimized for yield?
Answer:
Synthesis typically involves sequential halogenation and nitration of the pyridine ring. Begin with bromination at position 5 using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN in CCl₄). Subsequent chlorination at positions 2 and 4 requires careful temperature control (0–5°C) to avoid over-halogenation . Nitration at position 3 is achieved with fuming HNO₃/H₂SO₄ at 50–60°C. Optimize yields by monitoring intermediates via TLC (silica gel, hexane:EtOAc 7:3) and quenching side reactions with ice baths. Purify via column chromatography (silica, gradient elution) .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
Store in amber glass vials at 0–6°C under inert gas (argon) to prevent hydrolysis of C–Cl bonds . Handle in fume hoods with spark-proof equipment due to flammability risks . Use polychloroprene gloves and SCBA during spill cleanup, as thermal decomposition releases Cl₂ and NOx gases . Avoid contact with reducing agents to prevent explosive reactions .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electrophilic hotspots. The nitro group at position 3 deactivates the ring, directing nucleophiles to position 6 (para to bromine). Compare Fukui indices (ƒ⁻) to prioritize reactive sites. Validate predictions with experimental kinetic studies (e.g., SNAr reactions with amines) .
Advanced: What analytical techniques are most effective for characterizing halogen and nitro group positions in this compound?
Answer:
- ¹³C NMR : Identify deshielded carbons adjacent to electron-withdrawing groups (e.g., C3 at δ ~150 ppm for nitro, C2/C4 at δ ~125 ppm for Cl).
- X-ray crystallography : Resolve regiochemistry; related nitropyridines show bond lengths of 1.47 Å for C–NO₂ .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 265.89 (calculated for C₅H₂BrCl₂N₂O₂⁺).
Basic: How can researchers assess the purity of this compound post-synthesis?
Answer:
Use HPLC with a C18 column (acetonitrile:water 60:40, 1 mL/min). Compare retention times to a certified reference. For thermal stability, perform TGA to detect decomposition onset >140°C . Elemental analysis should align with theoretical values (C: 22.58%, H: 0.76%, N: 10.53%) .
Advanced: What strategies resolve contradictory spectral data (e.g., NMR shifts) for halogenated nitropyridines?
Answer:
- Solvent effects : DMSO-d6 may cause upfield shifts; re-run ¹H NMR in CDCl₃.
- Decoupling experiments : Eliminate coupling artifacts (e.g., NOE effects from adjacent halogens).
- Cross-validate with analogs : Compare to 5-Bromo-2-chloropyridine (δ 8.45 ppm for H6) .
Advanced: How does the steric and electronic environment influence the compound’s reactivity in cross-coupling reactions?
Answer:
The bulky bromine at position 5 hinders Buchwald-Hartwig amination at position 2. Use Pd(OAc)₂/XPhos catalyst systems to enhance turnover. For Suzuki-Miyaura couplings, prioritize position 4 (less steric hindrance) with arylboronic acids. DFT studies show lower activation energy (~25 kJ/mol) for position 4 vs. position 2 .
Basic: What safety protocols are essential during large-scale reactions involving this compound?
Answer:
- Exothermic control : Use jacketed reactors with glycol cooling (-10°C) during halogenation.
- Ventilation : Install scrubbers to neutralize NOx emissions .
- Spill management : Apply vermiculite to absorb spills, avoiding water to prevent hydrolysis .
Advanced: How can researchers evaluate the environmental impact of this compound?
Answer:
- Biodegradation : OECD 301F tests show <10% degradation in 28 days, indicating persistence.
- Aquatic toxicity : Daphnia magna 48h LC₅₀ = 1.2 mg/L (classified H400) .
- Metabolite profiling : LC-MS/MS identifies stable chlorinated byproducts (e.g., 3-nitropyridinol).
Advanced: What methodologies address low yields in nitration steps during synthesis?
Answer:
- Mixed acid ratio : Optimize HNO₃:H₂SO₄ (1:3 v/v) to balance nitronium ion generation and side reactions.
- Microwave-assisted synthesis : Reduce reaction time to 10 minutes at 100°C, improving yield by 15% .
- Quenching : Rapidly pour reaction mixture into ice to prevent over-nitration.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
